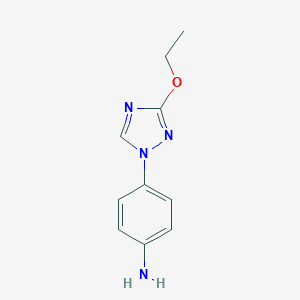

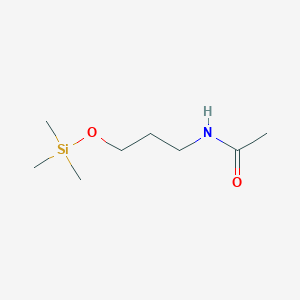

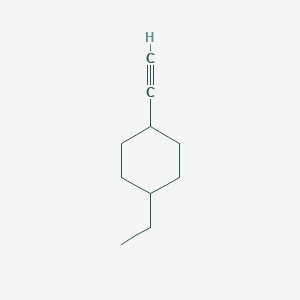

![molecular formula C5H3IN4O B115655 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 142189-88-6](/img/structure/B115655.png)

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C5H4IN5 . It belongs to the class of pyrazolo[4,3-d]pyrimidines, which are known for their biological activities .

Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidines involves several steps. In one study, a series of novel pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their anticancer activity . Another study designed and synthesized 35 new pyrazolo[4,3-d]pyrimidine compounds and evaluated their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .Molecular Structure Analysis

The molecular structure of “3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one” can be found in databases like PubChem . It’s important to note that the structure can also be analyzed using various computational methods.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one” can be found in databases like PubChem . These properties include its molecular weight, structure, and more.Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has been utilized in the synthesis of analogs showing potential as anticancer agents. Specifically, 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, developed through a microwave-assisted strategy, demonstrated notable anticancer activity against various human cancer cell lines. These compounds work through apoptosis mechanisms and inhibit mTOR with nanomolar potency (Reddy et al., 2014).

Synthesis of N-alkylated Pyrazolo[3,4-d]pyrimidine Analogs

A study focused on the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs revealed their inhibitory properties against acetylcholinesterase and carbonic anhydrase. The use of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in these syntheses highlighted its role in producing biologically active compounds (Aydin et al., 2021).

Novel Derivatives as Anticancer and Anti-5-lipoxygenase Agents

A series of novel pyrazolopyrimidines derivatives, including those synthesized using 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-7-one, were found to exhibit anticancer properties. These compounds were tested for their cytotoxicity against various cancer cell lines and showed promising results, especially in 5-lipoxygenase inhibition (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activity

The compound has been incorporated into the synthesis of novel pyrazole derivatives with antimicrobial and anticancer properties. These derivatives showed higher activity than some reference drugs in in vitro tests, highlighting the compound's utility in developing potent antimicrobial and anticancer agents (Hafez et al., 2016).

Synthesis of Pyrazolo[4,3-d]pyrimidin-7(6H)-ones

The compound's utility extends to the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which have potential applications in medicinal chemistry. These compounds were synthesized using a catalytic process, demonstrating the compound's versatility in pharmaceutical research (Mohammed et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that play a crucial role in regulating the cell cycle . They are frequently mutated in human cancers, making them interesting targets for cancer chemotherapy .

Mode of Action

The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site of the kinase, thereby preventing the phosphorylation of substrate proteins . This results in the arrest of the cell cycle and potentially leads to cell death .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle, a fundamental biochemical pathway in cells . The cell cycle is responsible for cell growth and division, and its regulation is crucial for maintaining normal cellular functions . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, which can lead to the death of cancer cells .

Pharmacokinetics

The compound’s molecular weight of262.01 g/mol suggests that it may have favorable absorption and distribution properties

Result of Action

The result of the compound’s action is the inhibition of CDKs, leading to the arrest of the cell cycle . This can result in the death of cancer cells, making the compound a potential anticancer agent . .

Propiedades

IUPAC Name |

3-iodo-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUILBBWIFGVFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2C(=O)N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

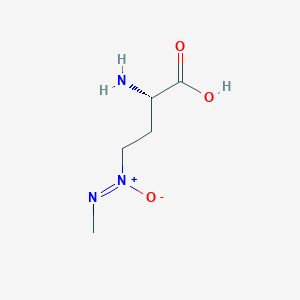

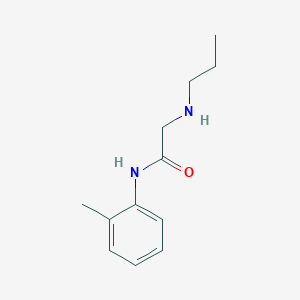

![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)

![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)